FEN1 Inhibitor C2
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Description
FEN1 Inhibitor C2, also known as FEN1-IN-4 or JUN93587, is an inhibitor of human flap endonuclease-1 (hFEN1) with an IC50 of 30 nM for hFEN1-336Δ . FEN1 is a major base excise repair enzyme and is abnormally expressed in a variety of cancers, contributing to cancer progression . The inhibition of FEN1 promotes DNA damage and enhances the chemotherapeutic response in cancer cells .
Physical And Chemical Properties Analysis
The physical and chemical properties of FEN1 Inhibitor C2 include a molecular weight of 232.24 and a chemical formula of C12H12N2O3 .
Safety And Hazards
FEN1 Inhibitor C2 is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . Moreover, most of the FEN1 inhibitors are small organic molecules known to have serious side effects on the body’s metabolism, and may also cause drug resistance due to genetic reasons .
properties
IUPAC Name |
1-(cyclopropylmethyl)-3-hydroxyquinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-11-9-3-1-2-4-10(9)13(7-8-5-6-8)12(16)14(11)17/h1-4,8,17H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFLWTUYSKADJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C3=CC=CC=C3C(=O)N(C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropylmethyl)-3-hydroxyquinazoline-2,4(1H,3H)-dione |
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